molecular formula C18H22N2O3 B5128994 methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate

methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate

Cat. No. B5128994
M. Wt: 314.4 g/mol
InChI Key: TYHFJTYRJPTJBR-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biochemistry. This compound is a derivative of L-proline, which is an amino acid that plays an important role in the human body.

Mechanism of Action

The mechanism of action of methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate involves the inhibition of specific enzymes through the formation of covalent bonds with their active sites. This compound is able to selectively target certain enzymes due to its specific chemical structure, which allows it to interact with specific amino acid residues in the active site of these enzymes. By inhibiting the activity of these enzymes, methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate could potentially be used to treat diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound is able to inhibit the activity of specific enzymes, which could make it useful in the treatment of various diseases. Additionally, this compound has been shown to have low toxicity, which could make it a safe tool for biochemical research.

Advantages and Limitations for Lab Experiments

Methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate has several advantages and limitations for lab experiments. One advantage is that this compound is able to selectively target specific enzymes, which could make it a valuable tool for biochemical research. Additionally, this compound has low toxicity, which could make it safe to use in various lab experiments. However, one limitation of this compound is that it may not be effective in inhibiting all enzymes, which could limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. One potential direction is to investigate the use of this compound in the treatment of specific diseases such as cancer and inflammation. Additionally, further research could be conducted to identify new enzymes that this compound could potentially inhibit. Finally, future research could be conducted to investigate the use of this compound as a tool for biochemical research, such as its potential use in labeling and tracking specific proteins and enzymes in cells.

Synthesis Methods

The synthesis of methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate involves the reaction of L-proline with 2-methylphenyl isocyanate and 2-bromo-5-methyl-1,3-oxazole. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

Methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate has been the subject of scientific research due to its potential applications in medicine and biochemistry. This compound has been studied for its ability to inhibit the activity of certain enzymes, which could make it useful in the treatment of various diseases such as cancer and inflammation. Additionally, this compound has been investigated for its potential use as a tool in biochemical research, as it can be used to label and track specific proteins and enzymes in cells.

properties

IUPAC Name

methyl (2S)-1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-7-4-5-8-14(12)17-19-15(13(2)23-17)11-20-10-6-9-16(20)18(21)22-3/h4-5,7-8,16H,6,9-11H2,1-3H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHFJTYRJPTJBR-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCCC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCC[C@H]3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate

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